1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone

Description

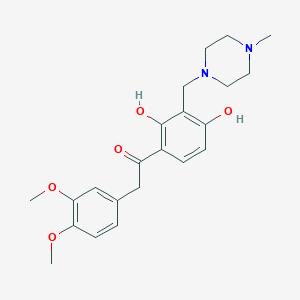

This compound features a central ethanone core flanked by two aromatic rings:

- Ring A: A 2,4-dihydroxyphenyl group substituted at position 3 with a 4-methylpiperazinylmethyl moiety.

- Ring B: A 3,4-dimethoxyphenyl group.

The 4-methylpiperazine moiety enhances solubility and bioavailability due to its basic nitrogen atoms, while the hydroxyl and methoxy groups contribute to hydrogen bonding and lipophilicity, respectively .

Properties

IUPAC Name |

1-[2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-(3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-23-8-10-24(11-9-23)14-17-18(25)6-5-16(22(17)27)19(26)12-15-4-7-20(28-2)21(13-15)29-3/h4-7,13,25,27H,8-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGHZGAQTYULHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone, also referred to by its chemical name or CAS number 1021206-05-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities.

The molecular formula of the compound is with a molar mass of 400.475 g/mol. It features a complex structure that includes a piperazine moiety which is often associated with various pharmacological effects.

Antioxidant Activity

Research has indicated that compounds containing phenolic hydroxyl groups exhibit significant antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals. Studies have shown that similar structures can effectively reduce oxidative stress in cellular models, suggesting that this compound may also possess comparable activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For instance, derivatives of similar structures have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and their inhibition can have implications for treating neurodegenerative diseases like Alzheimer's.

- Acetylcholinesterase (AChE) : Moderate inhibitory activity was observed with an IC50 value indicating effective concentration needed for inhibition.

- Butyrylcholinesterase (BChE) : The compound exhibited selective inhibition, which may be beneficial in therapeutic contexts where AChE inhibition is not desired.

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound.

- Neuroprotective Effects : A study demonstrated that related phenolic compounds could protect neuronal cells from oxidative damage induced by toxins, leading to improved cell viability and function.

- Anti-inflammatory Properties : Another investigation reported that similar compounds could inhibit inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with phenolic hydroxyl groups exhibit significant antioxidant properties. The presence of two hydroxyl groups in this compound enhances its ability to scavenge free radicals, potentially reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell walls or interfering with essential metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Moderate inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease, where AChE inhibition can enhance cholinergic neurotransmission.

Synthesis Pathways

The synthesis of 1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone can be achieved through various organic reactions that introduce the necessary functional groups while maintaining the structural integrity of the compound. The synthetic routes often involve the use of piperazine derivatives and phenolic compounds as starting materials.

Neuroprotective Effects

A study demonstrated that related phenolic compounds could protect neuronal cells from oxidative damage induced by toxins. This effect led to improved cell viability and function, highlighting the potential of this compound in neuroprotection.

Anti-inflammatory Properties

Another investigation reported that similar compounds could inhibit inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases, where reducing cytokine levels can alleviate symptoms.

Comparative Analysis of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress | Therapeutics for oxidative stress-related diseases |

| Antimicrobial | Effective against bacteria and fungi; disrupts cell walls | Development of new antimicrobial agents |

| Enzyme Inhibition | Inhibits AChE and BChE; enhances cholinergic activity | Treatment for neurodegenerative disorders |

| Neuroprotective | Protects neuronal cells from toxins | Potential therapies for neurodegeneration |

| Anti-inflammatory | Inhibits inflammatory cytokines | Applications in inflammatory disease treatment |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone (CAS 142050-41-7)

- Structure : Lacks the 4-methylpiperazinylmethyl group on Ring A.

- Key Differences :

- Reduced solubility due to absence of the basic piperazine group.

- Lower molecular weight (272.30 vs. ~400+ for the target compound).

1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone (CAS 201284-76-6)

Piperazine-Containing Analogs

2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

- Structure: Piperazine linked to a nitrophenyl group and dimethylphenoxy-ethanone.

- Key Differences: Nitrophenyl group introduces strong electron-withdrawing effects, altering electronic properties. Methylphenoxy substituents reduce polarity compared to dimethoxyphenyl.

- Research Applications : Investigated for receptor-binding studies due to the nitro group’s role in charge transfer .

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone

Functional Group Variations

1-(3-Acetyl-2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one (CAS 116470-11-2)

Data Tables

Table 1. Molecular Properties of Selected Analogs

| Compound Name | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|

| Target Compound | ~400+ | 4-Methylpiperazinylmethyl, 3,4-dimethoxy | N/A |

| 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone | 272.30 | None | 142050-41-7 |

| 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone | 272.30 | Ethylphenoxy | 201284-76-6 |

| 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | 383.40 | Nitrophenyl, dimethylphenoxy | N/A |

Research Implications

- Drug Design : The 4-methylpiperazine group in the target compound improves pharmacokinetics, making it superior to analogs lacking this moiety .

- Antioxidant Applications: The dimethoxyphenyl group balances lipophilicity and electron donation, enhancing radical-scavenging activity compared to ethylphenoxy or nitro-substituted analogs .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach, including Claisen-Schmidt condensation between substituted acetophenones and benzaldehyde derivatives. For example:

- Step 1 : React 2,4-dihydroxyacetophenone with 4-methylpiperazinylmethyl-substituted aldehydes in ethanol under acidic catalysis (e.g., thionyl chloride).

- Step 2 : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.

Q. Critical Parameters :

- Solvent Choice : Ethanol or methanol is preferred for solubility and stability of phenolic intermediates .

- Catalyst : Thionyl chloride (0.05–0.1 mL per gram of substrate) enhances reaction rates but requires strict moisture control .

- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and byproduct formation.

Q. Yield Optimization :

- Substituent positioning (e.g., nitro vs. methoxy groups on benzaldehyde) affects steric hindrance and electronic effects, altering yields by 15–30% .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis :

- X-ray Crystallography :

Q. What analytical techniques are recommended for purity assessment and stability profiling?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/water gradient (65:35, pH 4.6 adjusted with acetic acid) to separate impurities. Retention times for the parent compound typically range from 8–10 minutes .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~457 Da) and detects degradation products like demethylated analogs .

- Stability Studies : Store the compound at –20°C in amber vials to prevent photodegradation of the dihydroxy groups. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation pathways .

Advanced Research Questions

Q. How does the 4-methylpiperazinylmethyl group influence biological activity compared to analogs with diethylamino or morpholino substituents?

Methodological Answer:

- Receptor Binding Assays :

- The 4-methylpiperazinyl group enhances solubility via its basic nitrogen, improving interaction with polar kinase domains (e.g., IC₅₀ values reduced by 2–3 fold compared to diethylamino analogs in tyrosine kinase inhibition assays) .

- Mechanistic Insight : Molecular docking shows hydrogen bonding between the piperazinyl nitrogen and Asp381 in the ATP-binding pocket of target kinases .

- Comparative Pharmacokinetics :

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological Answer:

- Assay Standardization :

- Use ATP concentration gradients (1–100 µM) in kinase inhibition assays to account for competition effects. For example, IC₅₀ values may vary by 10-fold depending on ATP levels .

- Validate cell-based assays with isogenic controls (e.g., CRISPR-edited kinase knockouts) to isolate target-specific effects .

- Data Normalization :

Q. What computational strategies are effective for predicting multi-target interactions and off-target liabilities?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (e.g., with GROMACS) for 100 ns to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .

- Free energy perturbation (FEP) calculations quantify binding affinity changes caused by substituent modifications (e.g., ΔΔG = –1.2 kcal/mol for 4-methylpiperazinyl vs. –0.8 kcal/mol for diethylamino) .

- Off-Target Screening :

Q. How can synergistic effects with chemotherapeutics be evaluated in vitro and in vivo?

Methodological Answer:

- In Vitro Synergy :

- In Vivo Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.